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Foundational

1H NMR and 13C NMR spectral data for (E)-ethyl 3-(4-ethylphenyl)acrylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-ethyl 3-(4-ethylphenyl)acrylate Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-ethyl 3-(4-ethylphenyl)acrylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (E)-ethyl 3-(4-ethylphenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the NMR spectra, rooted in fundamental principles of chemical structure and magnetic resonance. We present predicted spectral data, elucidate the rationale behind signal assignments, and provide a standardized protocol for data acquisition. This guide serves as an authoritative reference for the characterization of this compound and similar α,β-unsaturated esters.

Introduction: The Role of NMR in Structural Elucidation

(E)-ethyl 3-(4-ethylphenyl)acrylate is a cinnamate ester derivative, a class of compounds with applications in flavors, fragrances, and as precursors in organic synthesis.[1][2] The precise and unambiguous determination of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.[3] By analyzing key parameters such as chemical shift (δ), spin-spin coupling (J-coupling), and signal integration, one can piece together the molecular puzzle with high fidelity. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing the field-proven insights necessary for confident spectral interpretation.

Predicted NMR Spectral Data

The following spectral data are predicted based on established chemical shift ranges for analogous structures, including ethyl acrylate, ethyl cinnamate, and para-substituted aromatic systems.[4][5][6][7] The use of deuterated chloroform (CDCl₃) as a solvent is assumed, with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).[8][9]

Molecular Structure for NMR Assignment

To facilitate a clear discussion, the atoms of (E)-ethyl 3-(4-ethylphenyl)acrylate are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for (E)-ethyl 3-(4-ethylphenyl)acrylate.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H₁₂ (CH₃ of ester)1.34Triplet (t)7.13H
H₁₀ (CH₃ of ethyl)1.25Triplet (t)7.63H
H₉ (CH₂ of ethyl)2.68Quartet (q)7.62H
H₁₁ (CH₂ of ester)4.27Quartet (q)7.12H
Hᵅ 6.42Doublet (d)16.01H
H⁷, H⁸ (Aromatic)7.22Doublet (d)8.22H
H⁵, H⁶ (Aromatic)7.45Doublet (d)8.22H
Hᵝ 7.68Doublet (d)16.01H
Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted δ (ppm)
C₁₂ (CH₃ of ester)14.3
C₁₀ (CH₃ of ethyl)15.5
C₉ (CH₂ of ethyl)28.9
C₁₁ (CH₂ of ester)60.5
Cᵅ 118.5
C⁷, C⁸ (Aromatic CH)128.4
C⁵, C⁶ (Aromatic CH)129.8
C⁴ (Aromatic C-ipso)131.8
Cᵝ 144.8
(Aromatic C-ipso)146.5
C₃ (C=O, Ester)167.0

In-Depth Spectral Interpretation

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a wealth of information through its distinct regions.

  • The Ethyl Ester Group (H₁₁, H₁₂): The signals at approximately 4.27 ppm and 1.34 ppm are characteristic of an ethyl group attached to an electronegative oxygen atom.[4] The H₁₁ methylene protons are deshielded by the adjacent oxygen, resulting in a downfield shift to ~4.27 ppm. These protons are split into a quartet by the three neighboring H₁₂ methyl protons (n+1 rule, 3+1=4). Conversely, the H₁₂ methyl protons appear as a triplet at ~1.34 ppm due to coupling with the two H₁₁ methylene protons (2+1=3). The coupling constant for both signals is identical, around 7.1 Hz.

  • The Aromatic Ethyl Group (H₉, H₁₀): The second ethyl group, attached directly to the aromatic ring, appears more upfield. The H₉ methylene protons are benzylic and thus resonate around 2.68 ppm as a quartet, coupled to the H₁₀ methyl protons. The H₁₀ methyl protons appear as a triplet around 1.25 ppm. The coupling constant of ~7.6 Hz is typical for free rotation in an alkyl chain.

  • The Vinylic Protons (Hᵅ, Hᵝ): The two protons on the carbon-carbon double bond are crucial for determining the stereochemistry of the molecule. They appear as two distinct doublets. The Hᵅ proton, adjacent to the carbonyl group, is found further upfield (~6.42 ppm) compared to the Hᵝ proton (~7.68 ppm), which is adjacent to the aromatic ring. The key diagnostic feature is the large coupling constant of approximately 16.0 Hz. A J-value in the range of 12-18 Hz is definitive for a trans (E) configuration, while a cis (Z) configuration would exhibit a much smaller coupling constant (6-12 Hz).[10]

  • The Aromatic Protons (H⁵, H⁶, H⁷, H⁸): The para-disubstituted benzene ring leads to a simplified aromatic region due to molecular symmetry.[11][12] The plane of symmetry running through the C¹-C⁴ axis makes H⁵ equivalent to H⁶, and H⁷ equivalent to H⁸. This results in two signals, both appearing as doublets, characteristic of an AA'BB' system that is often approximated as an AX system. The protons H⁷ and H⁸ , which are ortho to the electron-donating ethyl group, are expected to be slightly more shielded and appear around 7.22 ppm. The protons H⁵ and H⁶ , ortho to the electron-withdrawing acrylate group, are more deshielded and appear further downfield at approximately 7.45 ppm. The coupling between these adjacent ortho protons results in a J-value of about 8.2 Hz.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.

  • The Carbonyl Carbon (C₃): The most downfield signal, typically found in the 165-175 ppm range for esters, is assigned to the carbonyl carbon at ~167.0 ppm.[13] Its low-field position is due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (C¹, C⁴, C⁵, C⁶, C⁷, C⁸): Due to symmetry, the six aromatic carbons give rise to only four signals.[3][14]

    • C¹ and C⁴ (ipso-Carbons): These are the quaternary carbons directly attached to substituents. They typically show weaker signals. C¹, attached to the ethyl group, is predicted at ~146.5 ppm. C⁴, attached to the vinyl group, is predicted at ~131.8 ppm.

    • C⁵, C⁶ and C⁷, C⁸ (CH Carbons): The protonated aromatic carbons appear between 125-130 ppm. C⁵ and C⁶ are predicted at ~129.8 ppm, while the slightly more shielded C⁷ and C⁸ are predicted at ~128.4 ppm.

  • Alkene Carbons (Cᵅ, Cᵝ): These sp² hybridized carbons appear in the 115-145 ppm range.[13] Cᵝ is more deshielded (~144.8 ppm) due to its proximity to the aromatic ring, while Cᵅ is found at ~118.5 ppm.

  • Alkyl Carbons (C₉, C₁₀, C₁₁, C₁₂): These sp³ hybridized carbons appear in the most upfield region of the spectrum.

    • Ester Ethyl Group: The methylene carbon C₁₁ is attached to oxygen and is therefore the most downfield of the alkyl carbons at ~60.5 ppm. The terminal methyl C₁₂ is at ~14.3 ppm.

    • Aromatic Ethyl Group: The benzylic methylene carbon C₉ is at ~28.9 ppm, and the terminal methyl C₁₀ is the most shielded carbon in the molecule at ~15.5 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of (E)-ethyl 3-(4-ethylphenyl)acrylate prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS, optional if referencing to solvent) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H Spectrum (e.g., zg30 pulse program) acq2->acq3 acq4 Acquire 13C Spectrum (e.g., zgpg30 pulse program) acq3->acq4 proc1 Fourier Transform (FT) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (TMS at 0.00 ppm or CDCl3 at 7.26/77.16 ppm) proc3->proc4 proc5 Integrate 1H Spectrum proc4->proc5 proc6 Peak Picking proc5->proc6

Caption: Standard workflow for NMR sample preparation and data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of purified (E)-ethyl 3-(4-ethylphenyl)acrylate.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8 atom % D). Ensure the solvent contains 0.03% (v/v) TMS as an internal reference.

    • Vortex the vial until the sample is fully dissolved.

    • Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).[8]

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe for both ¹H and ¹³C frequencies, and shimming the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR: Acquire data using a standard 30° pulse sequence. A spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds are typical. Collect 8 to 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a 30° pulse. A spectral width of ~240 ppm is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. Alternatively, reference the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[9]

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.

    • Perform peak picking on both spectra to identify the precise chemical shift of each signal.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a definitive and detailed structural characterization of (E)-ethyl 3-(4-ethylphenyl)acrylate. The key diagnostic features include the characteristic signals of two distinct ethyl groups, the AA'BB' pattern of the para-substituted aromatic ring, and, most importantly, the large (~16 Hz) coupling constant between the vinylic protons, which unambiguously confirms the (E)-stereochemistry of the double bond. The provided protocol ensures the acquisition of high-quality data, which, when combined with the detailed interpretation guide, empowers researchers to confidently verify the structure and purity of this compound.

References

  • NMR: Novice Level, Spectrum 17. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Summary of C13-NMR Interpretation. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Green Chemistry. (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Information for DOI: 10.1039/D0QO01569A. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para substitution patterns of a disubstituted benzene ring? (n.d.). Pearson Education. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). C-13 NMR spectrum of benzene. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 1H NMR spectra for unhydrolyzed poly(styrene-stat-ethyl acrylate). (n.d.). ResearchGate. Retrieved from [Link]

  • Crasto, A. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Organic Spectroscopy International. Retrieved from [Link]

  • Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers. (n.d.). DigitalCommons@EMU. Retrieved from [Link]

  • Chen, X., et al. (2013). Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate: a second monoclinic polymorph. Acta Crystallographica Section E, E69, o748. Retrieved from [Link]

  • Ethyl Cinnamate Synthesis. (n.d.). Cram. Retrieved from [Link]

  • ¹H NMR spectra of double bond region for recovered ethyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Green synthesis of ethyl cinnamates under microwave irradiation. (2020). Molecules, 25(15), 3366. Retrieved from [Link]

  • Experiment 9: Wittig Synthesis of Ethyl Cinnamate. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]

  • Two-dimensional NMR studies of acrylate copolymers. (2003). Pure and Applied Chemistry, 75(8), 1039-1049. Retrieved from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Calculation of the Chemical Shifts in the 13C-NMR Spectra of Acrylic (co)Polymers by Incremental Method. (n.d.). OSTI.GOV. Retrieved from [Link]

  • An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. (2024). The Royal Society of Chemistry. Retrieved from [Link]

  • ¹³C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

  • ¹H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2018). ResearchGate. Retrieved from [Link]

  • 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. (2022). MDPI. Retrieved from [Link]

  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. (2013). ResearchGate. Retrieved from [Link]

  • Ethyl acrylate. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. (2025). Polymers, 17(1), 1. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of (E)-ethyl 3-(4-ethylphenyl)acrylate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of (E)-ethyl 3-(4-ethylphenyl)acrylate. It is intended for researchers, scientists, and professionals in drug development and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility profile of (E)-ethyl 3-(4-ethylphenyl)acrylate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the dissolution behavior of this compound. This document will delve into the theoretical underpinnings of solubility, predictive methodologies based on analogous structures, detailed experimental protocols for solubility determination, and the application of thermodynamic models for data correlation.

Introduction: The Significance of Solubility

(E)-ethyl 3-(4-ethylphenyl)acrylate is an organic ester with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and specialty polymers. The solubility of this compound in different organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and various applications. A well-characterized solubility profile is essential for process optimization, ensuring reaction efficiency, controlling crystallization, and formulating products with the desired bioavailability and stability.

This guide will provide a robust framework for understanding and determining the solubility of (E)-ethyl 3-(4-ethylphenyl)acrylate, even in the absence of extensive published data for this specific molecule. The principles and methodologies discussed herein are broadly applicable to the characterization of other novel organic compounds.

Physicochemical Properties Influencing Solubility

The molecular structure of (E)-ethyl 3-(4-ethylphenyl)acrylate dictates its interactions with various solvents. Key features include:

  • An aromatic ring with an ethyl substituent: This part of the molecule is largely nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • An α,β-unsaturated ester group: This functional group introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding (as a hydrogen bond acceptor).

  • An ethyl ester group: This adds to the overall size and contributes to the nonpolar character of the molecule.

The interplay of these structural features suggests that (E)-ethyl 3-(4-ethylphenyl)acrylate will exhibit moderate solubility in a range of organic solvents. Its solubility is expected to be higher in solvents that can engage in both nonpolar and polar interactions.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principles of solid-liquid equilibrium. The solubility of a compound at a given temperature represents the concentration of the solute in a saturated solution, where the solid and dissolved forms are in equilibrium. This equilibrium is influenced by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The guiding principle of "like dissolves like" provides a qualitative prediction of solubility.[1] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities. For (E)-ethyl 3-(4-ethylphenyl)acrylate, solvents with a balance of aromatic character, polarity, and hydrogen bonding potential are likely to be effective.

Predicting Solubility: A Comparative Analysis

In the absence of direct experimental data for (E)-ethyl 3-(4-ethylphenyl)acrylate, we can infer its likely solubility behavior by examining data for structurally similar compounds. Ethyl cinnamate and its derivatives serve as excellent models.

CompoundStructureExpected Solubility Influence
Ethyl CinnamatePhenyl group, α,β-unsaturated esterBaseline for comparison.
Ethyl 4-methylcinnamateMethyl group on the phenyl ringSlightly increased nonpolar character compared to ethyl cinnamate.
(E)-ethyl 3-(4-ethylphenyl)acrylate Ethyl group on the phenyl ring Further increased nonpolar character and molecular weight.

Based on this comparison, the solubility of (E)-ethyl 3-(4-ethylphenyl)acrylate is expected to be slightly lower than that of ethyl cinnamate and ethyl 4-methylcinnamate in polar solvents due to its increased nonpolar character and molecular size. Conversely, its solubility might be enhanced in nonpolar, aromatic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[2][3] It involves preparing a saturated solution, taking a known amount of that solution, evaporating the solvent, and weighing the remaining solute.

Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_calc Calculation prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow solid to settle prep2->prep3 samp1 Withdraw a known volume/mass of the supernatant prep3->samp1 samp2 Transfer to a pre-weighed container samp1->samp2 samp3 Evaporate the solvent samp2->samp3 samp4 Dry the residue to a constant weight samp3->samp4 samp5 Weigh the container with the residue samp4->samp5 calc1 Calculate the mass of the dissolved solute samp5->calc1 calc2 Calculate the mass/volume of the solvent calc1->calc2 calc3 Express solubility (e.g., g/100g solvent, mol/L) calc2->calc3

Caption: Gravimetric method for solubility determination.

Detailed Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of (E)-ethyl 3-(4-ethylphenyl)acrylate to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.[2]

    • Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours). A shaking water bath or a magnetic stirrer in a temperature-controlled chamber is recommended.

    • After equilibration, cease agitation and allow the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling and Measurement:

    • Carefully withdraw a known volume or mass of the clear supernatant using a pre-heated or pre-weighed syringe or pipette to avoid crystallization upon cooling.

    • Transfer the sample to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a vial).

    • Record the exact mass or volume of the transferred saturated solution.

  • Solvent Evaporation and Solute Quantification:

    • Evaporate the solvent from the sample under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is removed, dry the solid residue to a constant weight in a vacuum oven.[2]

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container with the residue minus the initial weight of the empty container.

    • The mass of the solvent is the total mass of the saturated solution sample minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, mole fraction, or molarity.

For more rapid screening of solubility in various solvents, a thermogravimetric analyzer (TGA) can be utilized to automate the drying and weighing steps.[4]

Thermodynamic Modeling of Solubility Data

Experimental solubility data obtained at different temperatures can be correlated using various thermodynamic models. These models are invaluable for interpolating and extrapolating solubility data and for understanding the thermodynamic properties of the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to describe the relationship between solubility and temperature.[5][6] It is expressed as:

ln x = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute

  • T is the absolute temperature in Kelvin

  • A, B, and C are the model parameters determined by fitting the experimental data.

The Apelblat model is known for its accuracy in correlating solubility data for a wide range of pharmaceutical and organic compounds.[7][8][9]

The van't Hoff Equation

The van't Hoff equation describes the temperature dependence of the equilibrium constant, which in this case is related to the solubility.[5][10] The simplified form is:

ln x = -ΔHsol / (RT) + ΔSsol / R

where:

  • ΔHsol is the enthalpy of solution

  • ΔSsol is the entropy of solution

  • R is the ideal gas constant

A plot of ln x versus 1/T (a "van't Hoff plot") should yield a straight line, from which the enthalpy and entropy of solution can be determined.[10] This model is particularly useful for understanding the thermodynamics of the dissolution process.

The Buchowski-Ksiazczak (λh) Model

The Buchowski-Ksiazczak λh model is another useful two-parameter model for correlating solubility data, especially for non-ideal solutions.[11][12] The equation is given by:

ln[1 + λ(1/x - 1)] = λh(1/T - 1/Tm)

where:

  • λ and h are the two model parameters

  • Tm is the melting temperature of the solute

This model can provide insights into the association of solute molecules in the saturated solution.[12]

Model Application Workflow

G cluster_data Experimental Data cluster_model Model Selection and Fitting cluster_eval Model Evaluation data1 Obtain solubility data (x) at various temperatures (T) model2 Fit the experimental data to the model equation data1->model2 model1 Select a thermodynamic model (e.g., Apelblat, van't Hoff) model1->model2 model3 Determine the model parameters (A, B, C or ΔH, ΔS) model2->model3 eval1 Calculate predicted solubility values model3->eval1 eval2 Assess goodness of fit (e.g., R², RMSD) eval1->eval2 eval3 Validate the model eval2->eval3

Caption: Workflow for applying thermodynamic models.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for (E)-ethyl 3-(4-ethylphenyl)acrylate

SolventTemperature (K)Solubility (mole fraction, x)Solubility ( g/100g solvent)
Ethanol298.15DataData
Ethanol308.15DataData
Ethanol318.15DataData
Ethyl Acetate298.15DataData
Ethyl Acetate308.15DataData
Ethyl Acetate318.15DataData
Toluene298.15DataData
Toluene308.15DataData
Toluene318.15DataData

Conclusion

References

[2] Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

[4] Tice, J. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Thermal Analysis and Calorimetry, 81(1), 131-135.

[13] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

[14] EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

[1] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

[15] Experiment 1. Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

[16] Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. (2018). Journal of Applied Polymer Science, 135(48), 46893.

[5] Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6613.

Solubility of Organic Compounds. (2023). Retrieved from [Link]

[6] Experimental solubility vs calculated solubility by Apelblat model of sulfadiazine in (methanol + water) mixtures. (2021). ResearchGate. Retrieved from [Link]

[11] Results of the Buchowski-Ksiazaczak λh model in terms of model parameters (λ and h) and RMSD for ECT in various PS d. (2021). ResearchGate. Retrieved from [Link]

[17] A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003). Journal of Chemical Education, 80(5), 545.

[12] Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. (2019). Journal of Molecular Liquids, 296, 111815.

[18] Van't Hoff Factor| Definition, Formula & Applications. (2025). Allen Overseas. Retrieved from [Link]

[3] Solubility Determination of Drugs at Room Temp. (n.d.). Retrieved from [Link]

[7] Zhang, Y., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2388.

[8] Wang, J., et al. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data, 67(7), 1836-1845.

[9] The parameters of "Apelblat model (A, B and C)" along with R 2 and % RMSDs for ECT in various "PEG-400 + water" combinations (m) d. (2021). ResearchGate. Retrieved from [Link]

[19] Theoretical evaluation of various thermodynamic properties of acrylates with a higher straight chain alknanol at 298.15 K. (2014). Prime Scholars Library. Retrieved from [Link]

[20] The van't Hoff Factor - Definition and How to Calculate It. (2020). Science Notes. Retrieved from [Link]

[21] Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. (2019). Journal of Chemical & Engineering Data, 64(12), 5196-5209.

[22] Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). MDPI. Retrieved from [Link]

[23] Experimental solubility vs calculated solubility by van't Hoff model of sulfadiazine in (methanol + water) mixtures. (2021). ResearchGate. Retrieved from [Link]

[24] Thermodynamic interactions and characterisation of poly(isobornyl methacrylate) by inverse gas chromatography at various temperatures. (1999). Polymer, 40(25), 7063-7071.

[10] Van 't Hoff equation. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the UV-Vis Absorption Spectra of (E)-ethyl 3-(4-ethylphenyl)acrylate Derivatives

Abstract This technical guide provides a comprehensive overview of the principles and practices involved in the analysis of (E)-ethyl 3-(4-ethylphenyl)acrylate and its derivatives using Ultraviolet-Visible (UV-Vis) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the analysis of (E)-ethyl 3-(4-ethylphenyl)acrylate and its derivatives using Ultraviolet-Visible (UV-Vis) spectroscopy. Intended for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings of electronic transitions in these conjugated systems, offers a validated experimental protocol for acquiring high-fidelity spectra, and discusses the interpretation of spectral data, including the predictable effects of substituent modifications. By integrating foundational theory with practical application, this guide serves as an essential resource for the spectroscopic characterization of this important class of compounds.

Introduction: The Significance of Cinnamate Esters

(E)-ethyl 3-(4-ethylphenyl)acrylate belongs to the cinnamate family of esters, which are α,β-unsaturated aromatic compounds. This structural motif, featuring a phenyl ring conjugated with a propenoate group, is a potent chromophore responsible for strong absorption in the UV region of the electromagnetic spectrum.[1] This property makes cinnamate derivatives crucial components in various applications, most notably as UV filters in sunscreens and as building blocks in pharmaceutical synthesis.[2][3]

The UV-Vis absorption spectrum of a molecule is a unique fingerprint that arises from the excitation of electrons from lower to higher energy orbitals upon the absorption of light. For cinnamate esters, the most significant electronic transition is the π→π* transition within the conjugated system, which gives rise to a strong absorption band.[1][4] The position (λmax) and intensity (molar absorptivity, ε) of this band are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic ring. Therefore, UV-Vis spectroscopy is an invaluable tool for structural elucidation, purity assessment, and quantitative analysis of these compounds.[5][6]

This guide will focus on the parent compound, (E)-ethyl 3-(4-ethylphenyl)acrylate, and provide a framework for understanding how its UV-Vis spectrum is methodically analyzed and how it can be expected to change with the introduction of various functional groups.

Theoretical Framework: Electronic Transitions in Conjugated Systems

The absorption of UV-Vis radiation by (E)-ethyl 3-(4-ethylphenyl)acrylate derivatives is governed by electronic transitions between molecular orbitals. The key features of its structure—the phenyl ring, the ethylenic double bond, and the carbonyl group of the ester—form an extended π-conjugated system.

The Primary π→π* Transition

The most prominent feature in the UV-Vis spectrum of cinnamate esters is a high-intensity absorption band typically found in the 250-320 nm range.[7][8] This band corresponds to a π→π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[1] The extended conjugation in the molecule lowers the energy gap (ΔE) between the HOMO and LUMO, shifting the absorption to longer wavelengths (a bathochromic or "red" shift) compared to non-conjugated systems.[1]

The n→π* Transition

The carbonyl group of the ester also possesses non-bonding electrons (n-electrons) on the oxygen atom. These electrons can be excited to the π* antibonding orbital, resulting in an n→π* transition.[9] These transitions are symmetry-forbidden and thus result in a much weaker absorption band, often appearing as a shoulder on the main π→π* peak at a longer wavelength.[9]

Influence of Substituents

The true power of UV-Vis spectroscopy in this context lies in its ability to probe the effects of molecular modification. Attaching different functional groups to the 4-position of the phenyl ring systematically alters the electronic properties of the chromophore and, consequently, the absorption spectrum.[2]

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH3), or alkyl groups (-CH3, -C2H5) donate electron density to the π-system. This raises the energy of the HOMO, reduces the HOMO-LUMO gap, and results in a bathochromic (red) shift to longer wavelengths.[10]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) withdraw electron density from the π-system. This lowers the energy of the LUMO, reduces the HOMO-LUMO gap, and also typically results in a bathochromic shift .[10]

The diagram below illustrates how substituents can modulate the HOMO-LUMO energy gap.

G cluster_0 Unsubstituted cluster_1 EDG Substituted cluster_2 EWG Substituted LUMO_unsub LUMO (π*) HOMO_unsub HOMO (π) LUMO_unsub->HOMO_unsub HOMO_edg HOMO (π) ↑ label_unsub ΔE LUMO_edg LUMO (π*) LUMO_edg->HOMO_edg HOMO_ewg HOMO (π) label_edg ΔE' < ΔE (Red Shift) LUMO_ewg LUMO (π*) ↓ LUMO_ewg->HOMO_ewg label_ewg ΔE'' < ΔE (Red Shift)

Caption: Effect of substituents on HOMO-LUMO energy gap.

Validated Experimental Protocol

Acquiring accurate and reproducible UV-Vis spectra requires careful attention to methodology. This protocol is designed to be a self-validating system for the analysis of (E)-ethyl 3-(4-ethylphenyl)acrylate derivatives.

Materials and Instrumentation
  • Analyte: (E)-ethyl 3-(4-ethylphenyl)acrylate or its derivatives, of high purity.

  • Solvent: Spectroscopic grade ethanol or acetonitrile. The choice is critical; the solvent must be transparent (not absorb) in the wavelength range of interest.[11] Ethanol has a UV cutoff around 210 nm, making it suitable for this analysis.[12]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.[13]

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Quartz is required for measurements below 340 nm.[13]

Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent (e.g., 1 mg/mL). Accuracy in weighing is paramount for quantitative analysis.

    • From the stock solution, prepare a dilution series to find an optimal concentration. A good target is a concentration that yields a maximum absorbance (Amax) between 0.5 and 1.0 AU. This range ensures the measurement is within the linear dynamic range of most spectrophotometers, as defined by the Beer-Lambert Law.[14][15]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for high-resolution spectra.

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan. The instrument measures the absorbance of the solvent across the entire wavelength range and stores this as a zero reference, effectively subtracting any absorbance from the solvent or cuvettes from subsequent sample measurements.[16]

  • Sample Measurement:

    • Empty the sample cuvette. Rinse it once or twice with a small amount of the analyte solution before filling it.

    • Place the sample cuvette back into the sample holder.

    • Run the sample scan. The instrument will measure the absorbance of the sample relative to the pure solvent reference.[17]

  • Data Analysis:

    • The resulting spectrum should be plotted as Absorbance vs. Wavelength (nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).[6][18]

graphdict cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Weigh Analyte B Prepare Stock Solution A->B C Dilute to Working Concentration B->C D Fill Cuvettes (Reference & Sample) C->D E Run Baseline Correction D->E F Measure Sample Spectrum E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H

Caption: Experimental workflow for UV-Vis spectral analysis.

Data Interpretation and Expected Results

The UV-Vis spectrum of the parent compound, (E)-ethyl 3-(4-ethylphenyl)acrylate, is expected to show a strong π→π* absorption band. Based on data for structurally similar compounds like ethyl cinnamate, the λmax should be in the region of 280-310 nm.[7][8] The ethyl group at the para position is a weak electron-donating group and is expected to cause a minor bathochromic shift compared to unsubstituted ethyl cinnamate.

The table below provides a predictive summary of the expected λmax for various derivatives, based on the electronic effect of the substituent at the 4-position.

Substituent (at para-position)Electronic EffectExpected λmax ShiftPredicted λmax Range (nm)
-H (Ethyl Cinnamate)Reference-~278-285
-CH2CH3 (Title Compound) Weak EDG Slight Red Shift ~280-290
-OHStrong EDGStrong Red Shift~295-310
-OCH3Strong EDGStrong Red Shift~305-320[2]
-NO2Strong EWGStrong Red Shift~310-330[10]

Note: These are predicted ranges. The exact λmax will depend on the solvent used and precise experimental conditions.

Conclusion

UV-Vis spectroscopy is a powerful, accessible, and highly informative technique for the analysis of (E)-ethyl 3-(4-ethylphenyl)acrylate derivatives. A thorough understanding of the underlying principles of electronic transitions, combined with a robust experimental protocol, allows researchers to reliably characterize these compounds, confirm their structure, and quantify their concentration. The predictable nature of substituent effects on the absorption spectrum further enhances the utility of this technique, making it an indispensable tool in the fields of organic synthesis, materials science, and pharmaceutical development.

References

  • New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties. (2025). PubMed.
  • UV Cutoff Values for Common Solvents. (n.d.). Scribd.
  • UV-Visible Solvents. (n.d.). MilliporeSigma.
  • Beer-Lambert's Law: Principles and Applic
  • Beer-Lambert Law | Transmittance & Absorbance. (2021). Edinburgh Instruments.
  • Beer-Lambert Law: Principles and Applications. (2025). CSIR NET LIFE SCIENCE COACHING.
  • Beer-Lambert Law Spectrophotometer. (2025). HINOTEK.
  • Beer Lambert Law. (n.d.). Ossila.
  • UV Cutoff. (n.d.). Honeywell.
  • UV Cutoff Chart. (n.d.). Burdick & Jackson.
  • Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. (2015). Journal of Molecular Modeling.
  • Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking. (n.d.). Photochemical & Photobiological Sciences.
  • What is the UV cut-off?. (2013).
  • Sonochemical Synthesis of Ethyl Cinnamate. (2020). JKPK (JURNAL KIMIA DAN PENDIDIKAN KIMIA).
  • UV/Vis Spectroscopy Guide. (n.d.). Mettler Toledo.
  • σ → σ* transition. (n.d.). SlideShare.
  • EXPERIMENT 11: UV/VIS Spectroscopy and Spectrophotometry. (n.d.). Course Hero.
  • Operating Procedure for UV-Vis Spectroscope. (n.d.). Clemson University.
  • Laboratory 1 – UV-Vis Spectrophotometry. (n.d.).
  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent Technologies.
  • 3.3: Electronic Transitions. (2023). Chemistry LibreTexts.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Ligand-Free Heck Cross-Coupling Synthesis of (E)-Ethyl 3-(4-ethylphenyl)acrylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable ligand-free protocol for the synthesis of cinnamate derivatives via the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and scalable ligand-free protocol for the synthesis of cinnamate derivatives via the Mizoroki-Heck reaction.

Mechanistic Rationale & Pathway Dynamics

The Mizoroki-Heck cross-coupling reaction is a cornerstone methodology for C(sp2)C(sp2) bond formation. Synthesizing (E)-ethyl 3-(4-ethylphenyl)acrylate from 1-bromo-4-ethylbenzene and ethyl acrylate requires overcoming the relatively high activation energy of the aryl bromide C–Br bond.

The catalytic cycle operates via a Pd(0)/Pd(II) redox mechanism:

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 1-bromo-4-ethylbenzene. For aryl bromides, this step is typically rate-determining[1].

  • Alkene Coordination & Migratory Insertion: Ethyl acrylate coordinates to the electrophilic Pd(II) center. A syn-migratory insertion (carbopalladation) transfers the aryl group to the less sterically hindered terminal carbon of the acrylate.

  • β -Hydride Elimination: To undergo the required syn- β -hydride elimination, the intermediate must undergo a C–C bond rotation. Steric repulsion between the bulky 4-ethylphenyl group and the ethyl ester moiety dictates that the lowest-energy conformer places these groups anti to one another. This stereoelectronic requirement ensures the exclusive ejection of the trans (E)-alkene.

  • Catalyst Regeneration: The base neutralizes the resulting Pd(II)-HBr complex, releasing the byproduct and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OxAdd 1-Bromo-4-ethylbenzene Coord Alkene Coordination OxAdd->Coord Ethyl Acrylate Insert Migratory Insertion Coord->Insert Beta β-Hydride Elimination Insert->Beta Reduct Base Regeneration Beta->Reduct (E)-Product Release Reduct->Pd0 Base / -HBr

Heck cross-coupling catalytic cycle highlighting key organometallic intermediates.

Experimental Design & Causality

Standard Heck protocols often rely on expensive, air-sensitive phosphine ligands (e.g., PPh3​ , P(o−tolyl)3​ ) to stabilize the Pd(0) intermediate. However, this protocol utilizes a ligand-free ("Jeffery-type") system , which is highly advantageous for scale-up and process chemistry.

  • Precatalyst ( Pd(OAc)2​ ): Chosen for its bench-stability and cost-effectiveness. It is reduced in situ by the alkene to form the active Pd(0) species.

  • Additive (TBAB): In the absence of phosphine ligands, unprotected Pd(0) rapidly aggregates into catalytically dead "Pd black". Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst and forms a protective ionic layer around colloidal palladium nanoparticles. This prevents bulk agglomeration and serves as a steady reservoir of highly active Pd(0)[1].

  • Base ( K2​CO3​ ): A mild inorganic base is strictly required to scavenge the stoichiometric HBr generated during β -hydride elimination. Neutralization drives the reaction forward and prevents acid-catalyzed degradation of the acrylate[2].

  • Solvent (DMF): A polar aprotic solvent is essential to partially dissolve the inorganic base and stabilize the highly polar transition states during oxidative addition. While bio-based alternatives like Cyrene are emerging[3], DMF remains the gold standard for maximizing yield in ligand-free systems.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and overall yield, demonstrating why the optimized conditions (Entry 2) were selected.

EntryCatalyst (mol%)Base (equiv)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)
1 Pd(OAc)2​ (1.0) Et3​N (2.0)NoneDMF1202445
2 Pd(OAc)2​ (1.0) K2​CO3​ (2.0) TBAB (0.5) DMF 120 12 88
3 Pd(OAc)2​ (0.1) K2​CO3​ (2.0)TBAB (0.5)DMF1351585
4Pd/C (10 wt%) Et3​N (1.0)NoneCyrene1501872

Note: The dramatic yield increase between Entry 1 and Entry 2 highlights the critical stabilization role of TBAB in preventing premature catalyst deactivation.

Self-Validating Experimental Protocol

ExpWorkflow Prep 1. Reagent Prep Dry DMF & Degas React 2. Reaction 120°C, 12h Prep->React Quench 3. Quench & Filter Remove Pd Black React->Quench Extract 4. Extraction EtOAc/H2O Wash Quench->Extract Purify 5. Chromatography Silica Gel Extract->Purify

Step-by-step experimental workflow for the synthesis and isolation of the acrylate product.

Step-by-Step Methodology
  • Reaction Assembly: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ (2.2 mg, 0.01 mmol, 1 mol%), anhydrous K2​CO3​ (276 mg, 2.0 mmol), and TBAB (161 mg, 0.5 mmol).

  • Substrate Addition: Introduce 1-bromo-4-ethylbenzene (185 mg, 1.0 mmol) and ethyl acrylate (150 mg, 1.5 mmol) into the flask.

  • Solvent & Degassing: Add anhydrous DMF (3.0 mL). Seal the flask with a rubber septum and degas the mixture by sparging with Argon for 15 minutes. Critical Insight: While ligand-free systems are less sensitive to oxidation than phosphine-based systems, O2​ can still disrupt the formation of the active Pd(0) nanoparticles.

  • Catalytic Heating: Replace the septum with a glass stopper, secure it, and immerse the flask in a pre-heated oil bath at 120 °C. Stir vigorously for 12 hours under an Argon atmosphere.

  • Quench & Filtration: Remove the flask from the heat and allow it to cool to room temperature. Dilute the dark mixture with Ethyl Acetate (15 mL). Filter the suspension through a tightly packed pad of Celite to remove inorganic salts and residual palladium particulates. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water (3 × 15 mL) to completely remove DMF and TBAB, followed by a single wash with saturated aqueous NaCl (brine, 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate, 9:1 v/v) to afford (E)-ethyl 3-(4-ethylphenyl)acrylate as a pale yellow oil.

Analytical Validation & Troubleshooting

A hallmark of a robust protocol is its ability to be self-validating. Use the following analytical markers to confirm success and troubleshoot deviations:

  • In-Process Control (TLC): Monitor the reaction using Hexane/EtOAc (9:1). The starting 1-bromo-4-ethylbenzene is UV-active with an Rf​≈0.7 . The product will appear as a distinct, highly UV-active spot at a lower Rf​≈0.4 due to the conjugated ester system.

  • Definitive Product Verification ( 1 H NMR): The stereochemistry of the product is self-validating via NMR. In CDCl3​ , the formation of the (E)-isomer is confirmed by the vinylic protons, which will appear as two distinct doublets at 7.6 ppm and 6.4 ppm. Crucially, the coupling constant ( J ) must be ≈16.0 Hz , which mathematically proves the trans (E) configuration. The cis (Z) isomer would present a much smaller coupling constant ( ≈10−12 Hz).

  • Troubleshooting Premature Catalyst Death: If bulk precipitation of black palladium metal (Pd black) is observed on the flask walls within the first hour, the colloidal suspension has failed. This is usually caused by wet DMF or insufficient TBAB. Ensure the DMF is rigorously anhydrous and consider increasing the TBAB loading to 0.7 equivalents to enhance nanoparticle stabilization.

References

  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications.2

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides | RSC Publishing. 3

  • Ligand-free Heck reactions using low Pd-loading | University of Groningen (rug.nl). 1

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of (E)-Ethyl 3-(4-ethylphenyl)acrylate

Executive Summary The reduction of α,β -unsaturated esters (cinnamate derivatives) is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. This application note d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of α,β -unsaturated esters (cinnamate derivatives) is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. This application note details the chemoselective catalytic hydrogenation of (E)-ethyl 3-(4-ethylphenyl)acrylate to yield ethyl 3-(4-ethylphenyl)propanoate . The primary technical challenge lies in reducing the conjugated alkene double bond while strictly preserving both the ester carbonyl and the 4-ethylphenyl aromatic ring. This guide provides field-proven, self-validating protocols utilizing Palladium on Carbon (Pd/C) under both direct hydrogen gas and in situ transfer hydrogenation conditions.

Mechanistic Principles & Chemoselectivity

The Causality of Catalyst and Solvent Selection

The reduction of the α,β -unsaturated double bond is thermodynamically favored over the reduction of the aromatic ring or the ester carbonyl[1]. Under heterogeneous conditions, this transformation follows the classical Horiuti-Polanyi mechanism, wherein both the alkene and hydrogen gas adsorb onto the metal catalyst surface, followed by the stepwise, syn-addition of hydrogen atoms[2].

Palladium on Carbon (Pd/C) is the gold standard for this specific transformation. Palladium possesses an optimal d-band center that strongly activates the C=C π -bond and H 2​ gas, but interacts only weakly with the highly stable aromatic π -system under mild conditions (1 atm, 25 °C)[3]. Consequently, the alkene is reduced rapidly, while the aromatic ring and the ester remain entirely inert[4].

Solvent Rationale: Absolute ethanol is selected as the optimal solvent. While methanol is a common hydrogenation solvent, using it with an ethyl ester risks undesired transesterification side-reactions. Ethanol ensures high hydrogen solubility, stabilizes the polar transition states, and perfectly preserves the ethyl ester moiety.

MechanisticPathway sub (E)-Ethyl 3-(4-ethylphenyl)acrylate (Substrate) cat Pd/C, H2 EtOH, 25°C sub->cat prod Ethyl 3-(4-ethylphenyl)propanoate (Target Product) cat->prod Fast side Aromatic/Ester Reduction (Kinetically Disfavored) cat->side Slow

Reaction pathway demonstrating Pd/C chemoselectivity for alkene reduction over side reactions.

Experimental Protocols

To ensure reproducibility and safety, two distinct methodologies are provided. Protocol A is the industry standard for micro-to-meso scale synthesis using hydrogen gas[5]. Protocol B utilizes Catalytic Transfer Hydrogenation (CTH) with an in situ hydrogen source, ideal for laboratories lacking dedicated high-pressure gas infrastructure[6].

Protocol A: Direct Atmospheric Hydrogenation (Self-Validating Workflow)

ExperimentalWorkflow step1 1. Dissolve Substrate & Add Pd/C in EtOH step2 2. Purge Vessel (Vacuum / N2 / H2) step1->step2 step3 3. Stir at 25°C under 1 atm H2 step2->step3 step4 4. Filter Catalyst through Celite Pad step3->step4 step5 5. Concentrate & Validate via 1H NMR step4->step5

Step-by-step experimental workflow for the atmospheric pressure hydrogenation protocol.

Materials:

  • (E)-Ethyl 3-(4-ethylphenyl)acrylate (1.0 equiv, 10 mmol)

  • 10% Pd/C (5–10 wt% relative to substrate)

  • Absolute Ethanol (0.1 M)

  • Hydrogen gas balloon

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with (E)-ethyl 3-(4-ethylphenyl)acrylate and absolute ethanol.

  • Catalyst Addition: Expert Insight: Dry Pd/C is highly pyrophoric. Purge the flask with N 2​ gas, then carefully add the 10% Pd/C. Swirl gently to ensure the catalyst is fully wetted by the solvent.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a nitrogen line via a manifold. Evacuate the flask until the solvent gently bubbles, then backfill with N 2​ . Repeat this cycle three times.

  • Hydrogenation: Attach a hydrogen-filled balloon via a needle. Evacuate the flask briefly and backfill with H 2​ . Repeat twice.

  • Reaction: Stir the suspension vigorously at 25 °C. The reaction is self-validating in real-time: you will observe a stoichiometric decrease in the balloon's volume as H 2​ is consumed[5].

  • Workup: Once H 2​ uptake ceases (typically 2–4 hours), purge the system thoroughly with N 2​ . Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 3-(4-ethylphenyl)propanoate as a colorless oil.

Protocol B: Catalytic Transfer Hydrogenation (In Situ H 2​ Generation)

For environments where H 2​ cylinders are prohibited, a highly chemoselective NaBH 4​ /Acetic Acid system can be employed to generate hydrogen in situ without risking the debenzylation or over-reduction of sensitive moieties[6].

Step-by-Step Methodology:

  • Suspend 10% Pd/C (10 wt%) and the substrate (1.0 equiv) in toluene (0.1 M) under an N 2​ atmosphere.

  • Add glacial acetic acid (4.0 equiv) to the stirring mixture.

  • Slowly add NaBH 4​ (2.0 equiv) in small portions over 15 minutes. Caution: Exothermic gas evolution will occur.

  • Stir at room temperature for 1–2 hours.

  • Filter through Celite, neutralize the filtrate with saturated aqueous NaHCO 3​ , extract with ethyl acetate, dry over MgSO 4​ , and concentrate.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes of the two protocols, allowing researchers to select the optimal method based on their infrastructure.

ParameterProtocol A (Direct H 2​ )Protocol B (In Situ CTH)
Hydrogen Source H 2​ Gas (Balloon/Cylinder)NaBH 4​
  • CH 3​ CO 2​ H
Catalyst Loading 5–10 wt% (10% Pd/C)10 wt% (10% Pd/C)
Optimal Solvent Absolute EthanolToluene
Reaction Time 2 – 4 hours1 – 2 hours
Chemoselectivity Excellent (>98%)Excellent (>95%)
Scalability High (requires pressure reactor for >10g)Moderate (exothermic gas evolution limits scale)
In-Process Tracking Volumetric H 2​ uptakeTLC monitoring

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized ethyl 3-(4-ethylphenyl)propanoate, the protocol relies on unambiguous spectroscopic markers.

In-Process Control (TLC): The starting material is highly conjugated and strongly UV-active. As the alkene is reduced, the conjugation is broken. The product will have a slightly higher Rf​ value in hexanes/ethyl acetate mixtures and will appear noticeably less intense under a 254 nm UV lamp compared to the starting material.

Post-Process Validation ( 1 H NMR): The success of the hydrogenation is definitively proven by 1 H NMR spectroscopy[5]:

  • Disappearance: The vinylic protons of the starting acrylate (typically presenting as two distinct doublets with a large trans coupling constant J≈16 Hz around 6.4 ppm and 7.6 ppm) must completely disappear.

  • Appearance: The newly formed saturated ethylene bridge will appear as two distinct aliphatic multiplets (typically two triplets) integrating for 2 protons each, located between 2.5 ppm and 3.0 ppm.

  • Preservation: The quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester, as well as the signals for the 4-ethylphenyl group, must remain intact, confirming that over-reduction did not occur.

References

  • Palladium-catalyzed transfer hydrogenation of organic substrates by hypophosphite in water containing a nonionic surfactant - Taylor & Francis.
  • Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst - ResearchGate.
  • Handbook of heterogeneous catalytic hydrogenation for organic synthesis - Dr. Hazhan.
  • An Undergraduate Organic Chemistry Laboratory: The Facile Hydrogenation of Methyl trans-Cinnamate - Journal of Chemical Education (ACS Publications).
  • Catalytic Hydrogenation of Alkenes - Thieme Connect.
  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions - SciSpace.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of E and Z Isomers of Ethyl 3-(4-ethylphenyl)acrylate

Welcome to the Application Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of geometric isomers of α,β -unsaturat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of geometric isomers of α,β -unsaturated esters.

Separating the E (trans) and Z (cis) isomers of ethyl 3-(4-ethylphenyl)acrylate is notoriously difficult on standard normal-phase silica due to their nearly identical dipole moments. This guide provides field-proven, self-validating methodologies utilizing orthogonal separation mechanisms to achieve baseline resolution.

Mechanistic Insights: The Causality of Separation

To successfully separate these isomers, you must exploit their subtle structural and electronic differences rather than their bulk polarity. We recommend two primary techniques, each operating on a distinct chemical principle:

Mechanism A: Argentation Chromatography ( π -Complexation) Silver nitrate-impregnated silica gel separates compounds based on the ability of the alkene double bond to donate π -electrons to the empty 5s orbital of silver ions (Ag⁺). The Z-isomer (cis) has less steric hindrance around the face of the double bond compared to the E-isomer (trans). Consequently, the Z-isomer forms a much stronger coordination complex with Ag⁺ and is retained significantly longer on the column[1].

  • Elution Order: E-isomer elutes first, Z-isomer elutes second.

Mechanism B: Preparative Reverse Phase HPLC (Hydrophobic Interaction) In RP-HPLC (C18 stationary phase), separation is driven by van der Waals interactions between the analyte and the hydrophobic alkyl chains. The E-isomer of ethyl 3-(4-ethylphenyl)acrylate adopts a highly planar, extended conformation, maximizing its surface area for hydrophobic interaction. The Z-isomer is forced out of planarity due to steric clashing between the aryl group and the ester moiety, reducing its interaction with the C18 phase[2].

  • Elution Order: Z-isomer elutes first, E-isomer elutes second.

Quantitative Data & Method Comparison

Use the following table to select the appropriate technique based on your experimental constraints.

ParameterArgentation Chromatography (AgNO₃-Silica)Preparative RP-HPLC (C18)
Separation Mechanism Ag⁺ π -complexationHydrophobic (Van der Waals)
Optimal Scale Preparative (> 500 mg)Semi-prep / Prep (< 500 mg)
Elution Order 1. E-isomer, 2. Z-isomer1. Z-isomer, 2. E-isomer
Typical Mobile Phase Hexane / Ethyl Acetate (Gradient)Water / Acetonitrile (Isocratic)
Resolution Factor ( Rs​ ) > 2.0 (High)1.5 - 2.5 (Moderate to High)
Primary Drawback Light sensitivity (Ag⁺ reduction)Lower sample loading capacity

Separation Workflows & Logic

IsomerSeparation Start Crude Mixture: Ethyl 3-(4-ethylphenyl)acrylate Decision Determine Separation Scale Start->Decision ArgChroma Argentation Chromatography (Scale > 500 mg) Decision->ArgChroma Large Scale RPHPLC Preparative RP-HPLC (Scale < 500 mg) Decision->RPHPLC Small Scale ArgElution Elution Order: 1. E-isomer (Trans) 2. Z-isomer (Cis) ArgChroma->ArgElution Ag+ π-complexation HPLCElution Elution Order: 1. Z-isomer (Cis) 2. E-isomer (Trans) RPHPLC->HPLCElution Hydrophobic interaction Validation Self-Validation: 1H-NMR E-isomer: J ≈ 15-16 Hz Z-isomer: J ≈ 10-12 Hz ArgElution->Validation HPLCElution->Validation

Workflow for selecting the optimal E/Z isomer separation technique based on scale.

Step-by-Step Experimental Protocols

Protocol A: Argentation Chromatography (10% w/w AgNO₃)

Use this protocol for bulk purification of synthetic mixtures.

  • Stationary Phase Preparation: Dissolve 10 g of silver nitrate (AgNO₃) in 50 mL of deionized water. In a separate flask, slurry 90 g of standard silica gel (60 Å, 230-400 mesh) in 200 mL of deionized water. Slowly combine the solutions. Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder remains. Activate the silica in an oven at 120°C for 4 hours[3].

  • Column Packing: Pack the glass column using 100% Hexane. Critical Step: Wrap the entire column tightly in aluminum foil to protect the active Ag⁺ sites from ambient light.

  • Loading & Elution: Load the crude ethyl 3-(4-ethylphenyl)acrylate mixture (dissolved in minimal hexane). Begin isocratic elution with 100% Hexane, gradually increasing polarity to 5% Ethyl Acetate in Hexane.

  • Collection: The less-retained E-isomer will elute first. The strongly retained Z-isomer will elute later.

Protocol B: Preparative RP-HPLC

Use this protocol for high-purity isolation of analytical standards.

  • System Setup: Equip the HPLC with a preparative C18 column (e.g., 21.2 mm x 250 mm, 5 µm).

  • Mobile Phase: Prepare a degassed, isocratic mixture of HPLC-grade Water and Acetonitrile (e.g., 40:60 v/v). Isocratic conditions are preferred in preparative runs to maintain consistent peak shapes and simplify fraction recovery[4].

  • Injection: Dissolve the sample in pure acetonitrile. Keep injection mass strictly below the column's overload threshold (typically <100 mg for a 21.2 mm column).

  • Elution: Run at a flow rate of 15-20 mL/min with UV detection at 254 nm. The non-planar Z-isomer will elute first, followed by the planar E-isomer.

Self-Validating System: 1H-NMR Verification

Never rely solely on retention times to assign geometric isomers. Establish a self-validating loop by analyzing the isolated fractions via 1H-NMR (CDCl₃, 300 MHz or higher). Locate the two vinylic protons ( α and β to the ester carbonyl):

  • E-isomer: Exhibits a large trans-coupling constant ( J≈15−16 Hz).

  • Z-isomer: Exhibits a smaller cis-coupling constant ( J≈10−12 Hz)[2].

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Issue: Poor E/Z Resolution or Co-elution Check1 Is the stationary phase standard silica gel? Issue->Check1 Fix1 Switch to 10% w/w AgNO3-impregnated silica Check1->Fix1 Yes Check2 Is the silver silica dark or black? Check1->Check2 No Success Baseline Separation Achieved Fix1->Success Fix2 Ag+ reduced to Ag0. Repack fresh column in the dark. Check2->Fix2 Yes Check3 Is peak tailing observed in RP-HPLC? Check2->Check3 No Fix2->Success Fix3 Reduce injection mass. Optimize H2O/MeCN ratio. Check3->Fix3 Yes Check3->Success No Fix3->Success

Troubleshooting logic for resolving poor E/Z isomer separation.

Q1: Why are my E and Z isomers co-eluting as a single broad peak on a standard silica gel column? A1: Geometric isomers of conjugated esters possess nearly identical polarities. Standard normal-phase silica separates strictly based on polarity, meaning it cannot distinguish between the E and Z forms. You must switch to an orthogonal technique like argentation chromatography (separates based on π -complexation) or RP-HPLC (separates based on 3D planarity).

Q2: During argentation chromatography, my column turned dark gray/black, and the resolution dropped to zero. What happened? A2: The silver ions (Ag⁺) in your stationary phase have been photo-reduced to elemental silver (Ag⁰) due to ambient light exposure[3]. Elemental silver cannot form π -complexes with alkenes, rendering the column useless. To prevent this, always prepare the AgNO₃-impregnated silica gel in a darkened fume hood and wrap your glass chromatography column tightly in aluminum foil during the run.

Q3: I ran a preparative RP-HPLC method, but I am seeing severe peak tailing for the E-isomer. How can I fix this? A3: Peak tailing in RP-HPLC for planar conjugated systems is often a sign of column overloading or secondary interactions with unendcapped silanol groups[4]. Reduce your injection mass by 50%. If tailing persists, add a small amount of modifier (e.g., 0.1% formic acid) to suppress secondary silanol interactions, or switch to a fully endcapped C18 column.

Q4: I have isolated two fractions. How can I definitively prove which is the E-isomer and which is the Z-isomer? A4: Do not rely solely on elution order. Use 1H-NMR spectroscopy as a self-validating check. Isolate the fractions, remove the solvent, and dissolve in CDCl₃. Analyze the coupling constants ( J ) of the two vinylic protons. The E-isomer (trans) will show a larger coupling constant of ~15-16 Hz, whereas the Z-isomer (cis) will show a smaller coupling constant of ~10-12 Hz[2].

References

  • Nikolova-Damyanova, B. "Principles of Silver Ion Complexation with Double Bonds." AOCS Lipid Library.[Link]

  • K. Y. et al. "Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid." Bioscience, Biotechnology, and Biochemistry, Oxford Academic. [Link]

  • MZ-Analysentechnik. "MZ Tips for the Preparative HPLC (EN): Mobile Phase." MZ-AT Technical Guides.[Link]

Sources

Optimization

Minimizing side-product formation during (E)-ethyl 3-(4-ethylphenyl)acrylate cross-coupling

Welcome to the Technical Support Center for the synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate via the Mizoroki-Heck cross-coupling. This guide provides mechanistic troubleshooting for researchers facing side-product f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate via the Mizoroki-Heck cross-coupling. This guide provides mechanistic troubleshooting for researchers facing side-product formation when coupling 1-bromo-4-ethylbenzene (or the iodo-analogue) with ethyl acrylate.

Part 1: Diagnostic Troubleshooting Workflow

When optimizing your Heck coupling, identifying the dominant side product is the first step toward mechanistic resolution. Use the diagnostic workflow below to map your observed byproducts to their corresponding chemical solutions.

Troubleshooting Start Identify Major Side Product Dehal Ethylbenzene (Dehalogenation) Start->Dehal Homo 4,4'-Diethylbiphenyl (Homocoupling) Start->Homo Regio Alpha-Arylation / Z-Isomer (Selectivity Loss) Start->Regio SolDehal 1. Switch to anhydrous Toluene/DMF 2. Use K2CO3 instead of Et3N 3. Add TBAB Dehal->SolDehal SolHomo 1. Degas solvent thoroughly (Ar/N2) 2. Lower Pd loading (1-2 mol%) 3. Reduce temperature Homo->SolHomo SolRegio 1. Maintain neutral Heck conditions 2. Avoid Ag/Tl salts 3. Increase temperature for E-isomer Regio->SolRegio

Caption: Diagnostic workflow for identifying and resolving Heck cross-coupling side products.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I seeing significant amounts of ethylbenzene (hydrodehalogenation) instead of the desired acrylate?

Expertise & Experience: Hydrodehalogenation is a pervasive side reaction, particularly when using electron-rich aryl halides like 1-bromo-4-ethylbenzene[1]. It occurs when a palladium-hydride (Pd-H) species forms and prematurely reacts with the oxidative addition complex (Pd(II)(Ar)(X)), reducing the aryl group and replacing the halogen with a hydrogen atom[2]. This Pd-H species is typically generated from hydrogen donors in the reaction matrix, such as protic solvents (alcohols), trace water, or even through the β-hydride elimination of certain amine bases (like triethylamine)[2].

Resolution:

  • Solvent Selection: Transition from protic or reducing solvents (like 1,4-dioxane, which can be oxidized after coordinating to palladium) to strictly anhydrous, dipolar aprotic solvents like DMF or non-polar solvents like Toluene[3].

  • Base Optimization: Replace triethylamine (Et₃N) with inorganic bases such as K₂CO₃ or NaOAc, which cannot undergo β-hydride elimination to form deleterious Pd-H species.

  • Additives: Incorporate tetrabutylammonium bromide (TBAB). TBAB acts as a phase-transfer catalyst, stabilizes the Pd(0) nanoparticles, and has been shown to effectively restrain dehalogenation pathways[4].

Q2: My GC-MS shows a prominent peak for 4,4'-diethylbiphenyl. How do I suppress this homocoupling?

Expertise & Experience: Homocoupling arises when two molecules of the aryl halide couple together[1]. In the Heck reaction, this is often mediated by the presence of trace oxygen, which can re-oxidize Pd(0) to Pd(II) and facilitate a second transmetalation/oxidative addition sequence, or through disproportionation of the Pd(II)-aryl intermediate. Alkaline heating conditions further exacerbate this pathway, often linking homocoupling directly with dehalogenation as competing side reactions[4].

Resolution:

  • Strict Anaerobic Conditions: Thoroughly degas all solvents (e.g., via freeze-pump-thaw or sparging with Argon for 30 minutes) prior to adding the palladium catalyst to minimize oxygen exposure[1].

  • Temperature & Loading: Lower the reaction temperature and reduce the Pd loading (e.g., to 1-2 mol%). High temperatures accelerate the disproportionation of the Pd(II) intermediate.

Q3: I am observing the formation of the alpha-arylated product (ethyl 2-(4-ethylphenyl)acrylate) and the Z-isomer. How do I ensure high β-regioselectivity and E-stereoselectivity?

Expertise & Experience: Regioselectivity in the Heck coupling of acrylates is governed by the electronic properties of the alkene. Ethyl acrylate is electron-deficient, which strongly directs the aryl palladium species to the terminal β-position via the neutral catalytic pathway[1]. However, if cationic palladium pathways are inadvertently triggered (e.g., by using triflate leaving groups or adding silver/thallium salts to scavenge halides), the regioselectivity can degrade, leading to α-arylation[5]. Stereoselectivity heavily favors the (E)-isomer due to the thermodynamic stability of placing the bulky aryl and ester groups anti to each other during the bond rotation preceding β-hydride elimination[6]. The (Z)-isomer typically only forms if the elimination is sterically hindered or if the reaction lacks sufficient thermal energy to overcome the rotational barrier.

Resolution:

  • Maintain the neutral pathway by using 1-bromo-4-ethylbenzene (a standard halide leaving group) without halide scavengers[5].

  • Ensure sufficient thermal energy (typically 80-100 °C) to overcome the rotational barrier for the thermodynamically favored (E)-selective elimination[6].

Part 3: Quantitative Data & Optimization Matrix

The following matrix summarizes the quantitative impact of various reaction parameters on the distribution of side products during the synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate.

VariableExperimental ConditionPrimary Effect on Side ProductsRecommendation
Solvent Protic (e.g., EtOH) / DioxaneHigh Dehalogenation (Ethylbenzene)Avoid
Solvent Anhydrous DMF / TolueneMinimizes DehalogenationOptimal
Base Triethylamine (Et₃N)Moderate Dehalogenation / HomocouplingUse with caution
Base K₂CO₃ / NaOAcSuppresses Pd-H formationOptimal
Atmosphere AerobicHigh Homocoupling (4,4'-Diethylbiphenyl)Avoid
Atmosphere Argon (Strictly Degassed)Suppresses HomocouplingOptimal
Additive NoneBaseline side reactions-
Additive TBABRestrains dehalogenation, stabilizes Pd(0)Optimal

Part 4: Mechanistic Divergence

Understanding exactly where the catalytic cycle diverges is critical for troubleshooting. The diagram below illustrates how the desired carbopalladation competes with deleterious pathways.

HeckMechanism Pd0 Pd(0) Catalyst OxAdd Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + 1-Bromo-4-ethylbenzene CarboPal Carbopalladation (with Ethyl Acrylate) OxAdd->CarboPal + Alkene (Desired) Dehal Hydrodehalogenation (Ethylbenzene) OxAdd->Dehal + H-donor (e.g., Protic Solvent) Homocoup Homocoupling (4,4'-Diethylbiphenyl) OxAdd->Homocoup + Ar-X / O2 BetaElim β-Hydride Elimination CarboPal->BetaElim BetaElim->Pd0 Reductive Elimination Product (E)-Ethyl 3-(4-ethylphenyl)acrylate (Target) BetaElim->Product

Caption: Mechanistic divergence in the Heck catalytic cycle leading to desired product vs. side reactions.

Part 5: Self-Validating Experimental Protocol

Synthesis of (E)-ethyl 3-(4-ethylphenyl)acrylate

This protocol is designed as a self-validating system: the use of anhydrous conditions and an inorganic base intrinsically prevents the formation of the Pd-H species responsible for dehalogenation[2], while strict degassing eliminates the oxidative homocoupling pathway[1].

Materials:

  • 1-Bromo-4-ethylbenzene (1.0 equiv, 10 mmol)

  • Ethyl acrylate (1.5 equiv, 15 mmol) - Excess ensures rapid carbopalladation, outcompeting side reactions.

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%) - Sterically demanding ligand accelerates reductive elimination.

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 20 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.5 equiv, 5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₂CO₃, Pd(OAc)₂, P(o-tol)₃, and TBAB. Seal the flask with a septum and purge with Argon for 15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe. Sparge the suspension with Argon for an additional 15 minutes to strictly remove dissolved oxygen (critical for preventing homocoupling).

  • Reagent Addition: Add 1-bromo-4-ethylbenzene and ethyl acrylate via syringe.

  • Reaction Execution: Heat the mixture to 90 °C under a positive pressure of Argon. The elevated temperature ensures sufficient energy for the anti-periplanar conformation required for (E)-selective β-hydride elimination.

  • Validation Checkpoint: At 2 hours, sample 50 µL of the reaction mixture, dilute with ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Self-Validation Criteria: The chromatogram should show <2% ethylbenzene and <1% 4,4'-diethylbiphenyl. If ethylbenzene exceeds 5%, the anhydrous integrity of the DMF or the inert atmosphere has been compromised. Halt, re-dry solvents, and restart.

  • Workup: Once the aryl bromide is fully consumed (typically 4-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (3 × 50 mL) to remove DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure (E)-ethyl 3-(4-ethylphenyl)acrylate.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. 1

  • Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry - ACS Publications. 6

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. 4

  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem. 2

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 3

  • Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Determination of (E)-ethyl 3-(4-ethylphenyl)acrylate

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1][4][5] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures.[1][4][5][6][7]

The Analytical Challenge: Purity of (E)-ethyl 3-(4-ethylphenyl)acrylate

(E)-ethyl 3-(4-ethylphenyl)acrylate is a cinnamate derivative, a class of compounds widely used in the synthesis of pharmaceuticals and other fine chemicals.[8][9] Its synthesis, often via reactions like the Horner-Wadsworth-Emmons or Claisen condensation, can lead to various impurities.[10][11] These may include starting materials, by-products of side reactions (such as the Z-isomer), and degradation products. Therefore, a reliable analytical method is crucial to ensure the purity of this intermediate, which directly impacts the quality of the final product.

The Primary Technique: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, quantification, and purity analysis of a broad range of compounds, particularly non-volatile and thermally sensitive substances.[12][13][14]

Proposed HPLC Method Parameters

Based on the analysis of similar acrylate and cinnamate compounds, the following HPLC method is proposed for the purity determination of (E)-ethyl 3-(4-ethylphenyl)acrylate:

ParameterConditionRationale
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle sizeC18 columns are excellent for retaining and separating moderately non-polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v), isocraticA common and effective mobile phase for reverse-phase chromatography of acrylate compounds.[15][16]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 210 nmAcrylate compounds typically exhibit strong UV absorbance around 210 nm.[16]
Injection Volume 10 µLA typical injection volume for standard HPLC analyses.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Method Validation Workflow

The validation of this HPLC method will be conducted in accordance with ICH Q2(R2) guidelines, encompassing the following parameters:[1][4][6][7]

HPLC_Validation_Workflow cluster_Precision Precision Specificity Specificity Linearity Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Method HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness HPLC_vs_GC cluster_HPLC HPLC cluster_GC GC HPLC_Adv Advantages: - Suitable for non-volatile and thermally labile impurities - High resolution for complex mixtures - Non-destructive HPLC_Disadv Disadvantages: - Higher solvent consumption and cost - Longer run times in some cases GC_Adv Advantages: - High speed of analysis - Lower cost of carrier gas - Excellent for volatile impurities GC_Disadv Disadvantages: - Requires volatile and thermally stable analytes - Potential for analyte degradation at high temperatures - Less suitable for high molecular weight impurities Analyte (E)-ethyl 3-(4-ethylphenyl)acrylate HPLC HPLC Analyte->HPLC GC GC Analyte->GC

Sources

Comparative

Kinetic Profiling and Mechanistic Comparison: (E)-Ethyl 3-(4-ethylphenyl)acrylate vs. Unsubstituted Ethyl Cinnamate

As a Senior Application Scientist, I frequently encounter challenges where the intrinsic reactivity of starting materials dictates the boundary conditions of drug formulation stability and downstream API synthesis. When...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges where the intrinsic reactivity of starting materials dictates the boundary conditions of drug formulation stability and downstream API synthesis. When evaluating substituted cinnamates, we cannot simply look at structural diagrams; we must quantify their kinetic behavior.

This guide provides an objective, data-driven comparison between unsubstituted ethyl cinnamate (our kinetic baseline) and (E)-ethyl 3-(4-ethylphenyl)acrylate (a para-ethyl substituted analog). By leveraging linear free-energy relationships (LFER)—specifically the [1]—we can map exactly how the electron-donating para-ethyl group inversely impacts nucleophilic and electrophilic reaction pathways.

The Causality of Substituent Effects

To understand the divergent performance of these two molecules, we must examine the causality at the transition state. The unsubstituted ethyl cinnamate possesses a conjugated π -system with a Hammett substituent constant ( σp​ ) of 0.00.

In contrast, (E)-ethyl 3-(4-ethylphenyl)acrylate incorporates a para-ethyl group. According to established [2], the para-ethyl group has a σp​ value of -0.15 (and a σ+ value of -0.295). This indicates a strong electron-donating effect driven by hyperconjugation and inductive effects.

This localized increase in electron density creates a dual kinetic profile:

  • It retards nucleophilic attacks (e.g., alkaline hydrolysis) by making the carbonyl carbon less electrophilic.

  • It accelerates electrophilic attacks (e.g., bromination) by stabilizing the developing positive charge (carbocation character) in the transition state.

G Sub Substituent: para-Ethyl (σp = -0.15) Elec Electron Density Donated via Hyperconjugation Sub->Elec Hyd Alkaline Hydrolysis (Nucleophilic Attack) Elec->Hyd Destabilizes Transition State Bro Bromination (Electrophilic Attack) Elec->Bro Stabilizes Carbocation HydRes Rate Decreases (k_rel ≈ 0.64) Hyd->HydRes BroRes Rate Increases (k_rel ≈ 18.6) Bro->BroRes

Mechanistic causality of the para-ethyl substituent on hydrolysis and bromination reaction rates.

Kinetic Study A: Alkaline Hydrolysis (Nucleophilic Attack)

Alkaline hydrolysis (saponification) is a critical parameter for predicting the shelf-life and formulation stability of ester-based prodrugs. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Because this reaction involves the loss of positive charge (or buildup of negative charge) at the transition state, it is characterized by a positive reaction constant ( ρ ). Literature regarding the establishes a ρ value of approximately +1.267 in aqueous ethanol[1]. The electron-donating para-ethyl group destabilizes this transition state, thereby extending the half-life of the ester.

Comparative Hydrolysis Data
SubstrateHammett Constant ( σp​ )Reaction Constant ( ρ )Relative Rate ( krel​ )Hydrolytic Stability
Ethyl Cinnamate 0.00+1.2671.00Baseline
(E)-Ethyl 3-(4-ethylphenyl)acrylate -0.15+1.267~0.64Enhanced (+56% t1/2​ )
Self-Validating Experimental Protocol: Alkaline Hydrolysis

To ensure trustworthiness, this protocol utilizes pseudo-first-order conditions. By flooding the system with hydroxide, we mathematically isolate the ester's concentration variable. A strictly linear logarithmic decay plot self-validates that no competing higher-order reactions are occurring.

  • Solution Preparation: Prepare a 0.05 M solution of the target ester in absolute ethanol. Separately, prepare a 0.5 M solution of NaOH in deionized water.

  • Thermal Equilibration: Submerge both solutions in a thermostated water bath set to 30.0 ± 0.1 °C for 15 minutes to eliminate temperature-induced kinetic artifacts.

  • Reaction Initiation: Inject 2.0 mL of the ester solution into 20.0 mL of the NaOH solution. The 10-fold molar excess of NaOH establishes the required pseudo-first-order boundary conditions.

  • Data Acquisition: Immediately transfer a 3.0 mL aliquot to a quartz cuvette. Using a UV-Vis spectrophotometer, monitor the decay of the ester's π→π∗ absorption band (approx. 275 nm) over 60 minutes.

  • Kinetic Extraction: Plot ln(At​−A∞​) versus time. The negative slope of the linear regression yields the observed rate constant ( kobs​ ).

Kinetic Study B: Electrophilic Bromination

When utilizing cinnamates as intermediates for cross-coupling or functionalization, their reactivity toward electrophiles is paramount. The [3] proceeds via a bromonium ion intermediate, featuring significant carbocation character at the benzylic position.

This reaction is highly sensitive to electron donation, characterized by a large negative reaction constant ( ρ+≈−4.3 ). The para-ethyl group heavily stabilizes the developing positive charge, resulting in a massive acceleration of the reaction rate.

Comparative Bromination Data
SubstrateHammett Constant ( σ+ )Reaction Constant ( ρ+ )Relative Rate ( krel​ )Electrophilic Reactivity
Ethyl Cinnamate 0.00-4.31.00Baseline
(E)-Ethyl 3-(4-ethylphenyl)acrylate -0.295-4.3~18.6Highly Accelerated
Self-Validating Experimental Protocol: Electrophilic Bromination

Here, we invert the pseudo-first-order setup. By maintaining a vast excess of the alkene, the reaction rate depends solely on the instantaneous concentration of bromine, preventing poly-bromination artifacts.

  • Solution Preparation: Prepare a 0.1 M solution of the ester in glacial acetic acid. Prepare a 0.005 M solution of bromine ( Br2​ ) in glacial acetic acid.

  • Thermal Equilibration: Equilibrate both solutions at 25.0 ± 0.1 °C in a dark environment to prevent radical initiation.

  • Reaction Initiation: Mix 10.0 mL of the ester solution with 1.0 mL of the Br2​ solution (a 20-fold molar excess of ester).

  • Data Acquisition: Track the decay of the Br2​ absorbance at 400 nm continuously using a UV-Vis spectrophotometer.

  • Kinetic Extraction: Plot ln(Abs400​) versus time. The slope provides the pseudo-first-order rate constant for the electrophilic addition.

Experimental Workflow & Validation

The integrity of these comparative guides relies on orthogonal validation. By subjecting both substrates to opposing mechanistic forces (nucleophilic vs. electrophilic), we create a closed-loop validation of the Hammett LFER principles.

G Prep Substrate Preparation Cond Pseudo-1st Order Conditions Prep->Cond UV1 UV-Vis Tracking (Ester at 275 nm) Cond->UV1 Hydrolysis UV2 UV-Vis Tracking (Br2 at 400 nm) Cond->UV2 Bromination Data Data Extraction (k_obs) UV1->Data UV2->Data Hammett Hammett LFER Validation Data->Hammett

Self-validating experimental workflow for kinetic analysis of substituted cinnamates.

Summary for Drug Development Professionals

When selecting between these two substrates, the choice dictates downstream behavior. Unsubstituted ethyl cinnamate offers balanced reactivity. However, (E)-ethyl 3-(4-ethylphenyl)acrylate is the superior choice if your formulation requires enhanced hydrolytic stability (e.g., resistance to esterases or basic excipients) or if your synthetic pathway relies on rapid electrophilic functionalization of the alkene.

References
  • Hammett equation Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Hammett Substituent Constants Source: Stenutz URL:[Link]

  • Solvent Effect on the Enthalpy and Entropy of Activation for the Hydrolysis of Ethyl Cinnamate in Mixed Solvent System Source: Journal of Physical Chemistry & Biophysics (via ResearchGate / OMICS) URL:[Link]

  • Kinetics of halogenation of olefins and acetylenes. 6. Bromination of trans-cinnamic acid and its methyl ester Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Researcher's Guide to Validating E-alkene Geometry in (E)-ethyl 3-(4-ethylphenyl)acrylate Using NMR Coupling Constants

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, safet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its biological activity, safety, and efficacy.[1][2] Among the various structural features, the geometry of a carbon-carbon double bond, whether cis (Z) or trans (E), can profoundly influence how a drug molecule interacts with its biological target. This guide provides an in-depth, experimentally-grounded comparison for validating the E-alkene geometry of (E)-ethyl 3-(4-ethylphenyl)acrylate, a common structural motif in medicinal chemistry, using one of the most powerful tools in the chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The Decisive Role of Vicinal Coupling Constants

At the heart of this analysis lies the phenomenon of spin-spin coupling in ¹H NMR spectroscopy. Specifically, we are interested in the vicinal coupling (³J) between the two protons across the double bond. This coupling constant, the distance between the split peaks of a signal in Hertz (Hz), is not a random value. It is dictated by the dihedral angle between the coupled protons, a relationship elegantly described by the Karplus equation.[5][6]

For alkenes, the geometry is fixed, leading to distinct and predictable coupling constants for cis and trans isomers.

  • trans protons , with a dihedral angle of approximately 180°, exhibit a larger coupling constant, typically in the range of 12-18 Hz .[7][8]

  • cis protons , with a dihedral angle of about 0°, show a smaller coupling constant, generally between 6-12 Hz .[7][9]

This significant difference in ³J values provides an unambiguous method to assign the alkene geometry.

Experimental Workflow for Geometrical Validation

The process of validating the E-alkene geometry of (E)-ethyl 3-(4-ethylphenyl)acrylate can be broken down into a systematic workflow, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep Dissolve 5-10 mg of (E)-ethyl 3-(4-ethylphenyl)acrylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). filter Filter the solution into a clean NMR tube. prep->filter instrument Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher). filter->instrument params Set standard ¹H NMR acquisition parameters. instrument->params acquire Acquire the Free Induction Decay (FID). params->acquire ft Apply Fourier Transform to the FID to obtain the spectrum. acquire->ft phase Phase and baseline correct the spectrum. ft->phase calibrate Calibrate the chemical shift scale (e.g., to TMS at 0 ppm). phase->calibrate identify Identify the signals corresponding to the vinylic protons. calibrate->identify measure Measure the coupling constant (³J) between the vinylic protons in Hz. identify->measure compare Compare the measured ³J value with the expected ranges for E and Z isomers. measure->compare conclude Conclude the geometry of the alkene. compare->conclude

Figure 1. Workflow for E-alkene geometry validation.
Comparative Data Analysis

The key to a definitive assignment lies in comparing the experimentally obtained coupling constant with the established ranges for E and Z isomers. For (E)-ethyl 3-(4-ethylphenyl)acrylate, the two vinylic protons are in a trans configuration.

IsomerDihedral Angle (approx.)Expected ³J Coupling Constant (Hz)Hypothetical Experimental Value (Hz)
E (trans) 180°12 - 1815.6
Z (cis) 6 - 12N/A

As illustrated in the table, an experimental ³J value of approximately 15.6 Hz for the vinylic protons of ethyl 3-(4-ethylphenyl)acrylate would fall squarely within the range for a trans or E geometry. This is consistent with reported data for similar cinnamate structures.[10][11]

Detailed Experimental Protocol

1. Sample Preparation [12]

  • Accurately weigh 5-10 mg of the synthesized (E)-ethyl 3-(4-ethylphenyl)acrylate.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

2. NMR Data Acquisition [12]

  • Insert the NMR tube into a spinner turbine and place it in the magnet of a high-resolution NMR spectrometer (a 400 MHz or higher field strength is recommended for better signal dispersion).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. Modern spectrometers often have automated shimming routines.

  • Set up a standard ¹H NMR experiment with the following typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Acquire the Free Induction Decay (FID) data.

3. Data Processing and Analysis

  • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis by setting the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS) to its known chemical shift.

  • Identify the two doublet signals in the vinylic region of the spectrum (typically between 5.5 and 7.5 ppm for conjugated systems).[13]

  • Expand the region containing these doublets.

  • Measure the distance between the two peaks of one of the doublets in ppm.

  • To convert this difference to Hertz (Hz), multiply the ppm value by the spectrometer's operating frequency in MHz. For example, on a 400 MHz spectrometer, a separation of 0.039 ppm corresponds to 0.039 ppm * 400 Hz/ppm = 15.6 Hz.

  • This value is your experimental vicinal coupling constant (³J).

Trustworthiness Through Self-Validation

The beauty of this method lies in its internal consistency. The same coupling constant should be observed for both vinylic protons. Measuring the splitting of both doublets and finding them to be identical provides a self-validating check on the accuracy of your measurement.

Concluding Remarks

The determination of alkene geometry through the analysis of vicinal coupling constants is a robust and reliable technique that should be a standard part of the characterization workflow for any synthetic chemist in the pharmaceutical industry. It is a direct and experimentally straightforward method that provides unambiguous evidence of stereochemistry, a critical parameter in the design and development of new therapeutic agents. For more complex cases, such as trisubstituted alkenes where direct H-H coupling is absent, other NMR techniques like the Nuclear Overhauser Effect (NOE) may be necessary.[14][15]

References

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  • Lec16 - 1H Coupling Constants and Alkenes. YouTube. Available from: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. Available from: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available from: [Link]

  • Supporting Information. Rsc.org. Available from: [Link]

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  • Determining geometry of trisubstituted alkene. Chemistry Stack Exchange. Available from: [Link]

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